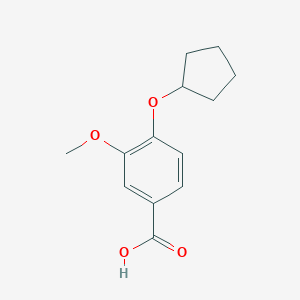

4-(Cyclopentyloxy)-3-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopentyloxy-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-16-12-8-9(13(14)15)6-7-11(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNXKKGEMXXJBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627819 | |

| Record name | 4-(Cyclopentyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176033-44-6 | |

| Record name | 4-(Cyclopentyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(CYCLOPENTYLOXY)-3-METHOXYBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-(Cyclopentyloxy)-3-methoxybenzoic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(Cyclopentyloxy)-3-methoxybenzoic acid

Introduction

This compound is a benzoic acid derivative characterized by the presence of a methoxy group and a cyclopentyloxy group on the benzene ring.[1] Substituted benzoic acids are significant scaffolds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecules, including pharmaceuticals.[1] The specific combination of the lipophilic cyclopentyloxy group and the hydrogen-bonding capable carboxylic acid and methoxy groups imparts distinct physicochemical properties to the molecule, making it a valuable building block for drug discovery and development.

This guide provides a comprehensive overview of the synthetic pathways to this compound, with a focus on the chemical principles, experimental considerations, and detailed protocols. The primary synthetic strategy discussed is the Williamson ether synthesis, a robust and widely used method for forming ethers.[2]

Core Synthesis Strategy: The Williamson Ether Synthesis

The most direct and common method for preparing this compound is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.[3][4] In this specific synthesis, the alkoxide is generated from the phenolic hydroxyl group of a vanillic acid derivative, which then attacks an electrophilic cyclopentyl halide.

Two primary pathways can be envisioned using this strategy:

-

Pathway A: Direct Alkylation of Vanillic Acid. This approach involves the direct reaction of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) with a cyclopentyl halide.

-

Pathway B: Alkylation of a Protected Vanillic Acid Ester. This more controlled approach involves protecting the carboxylic acid group as an ester before etherification, followed by deprotection.

While seemingly more straightforward, Pathway A can be complicated by the presence of the acidic carboxylic acid proton. Therefore, Pathway B is often the preferred route in a laboratory setting to maximize yield and purity.

Pathway A: Direct Alkylation of 4-hydroxy-3-methoxybenzoic acid

This pathway involves the direct O-alkylation of the phenolic hydroxyl group of vanillic acid.

Reaction Scheme:

Figure 1: Direct Alkylation of Vanillic Acid.

Mechanistic Considerations:

The reaction proceeds via an SN2 mechanism.[2][5] A base is used to deprotonate the phenolic hydroxyl group of vanillic acid, forming a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the carbon atom of the cyclopentyl halide and displacing the halide ion.[6]

Experimental Choices and Rationale:

-

Base: A moderately strong base such as potassium carbonate (K₂CO₃) is often employed. It is strong enough to deprotonate the phenol but generally not the carboxylic acid, although a carboxylate salt will form.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the SN2 reaction.[4]

-

Alkylating Agent: Cyclopentyl bromide is a suitable electrophile.

While this method is direct, potential side reactions and purification challenges can arise from the presence of the free carboxylic acid.

Pathway B: Alkylation of Methyl Vanillate followed by Hydrolysis

To circumvent the potential issues of the free carboxylic acid, a more robust approach is to first protect it as an ester. Methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate) is a common starting material for this pathway.[7]

Overall Workflow:

Figure 3: Esterification of Vanillic Acid.

Step 2: Williamson Ether Synthesis of Methyl Vanillate

With the carboxylic acid group protected, the phenolic hydroxyl group can be cleanly alkylated.

Experimental Protocol:

-

Setup: A round-bottom flask is charged with methyl 4-hydroxy-3-methoxybenzoate, potassium carbonate, and DMF.

-

Addition of Alkylating Agent: Cyclopentyl bromide is added to the mixture.

-

Reaction: The mixture is heated (typically to 50-80 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). [4]4. Workup: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed, dried, and concentrated to yield the crude methyl 4-(cyclopentyloxy)-3-methoxybenzoate.

Step 3: Hydrolysis of the Ester

The final step is the deprotection of the carboxylic acid group via hydrolysis of the methyl ester.

Experimental Protocol:

-

Saponification: The crude ester from the previous step is dissolved in a mixture of methanol and an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide. [8]2. Reaction: The mixture is heated to reflux and stirred for a few hours until the hydrolysis is complete (monitored by TLC).

-

Acidification: After cooling, the methanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and then acidified with a strong acid (e.g., HCl) to a pH of about 2. [8]4. Isolation: The precipitated solid, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Material For | Key Transformation |

| 4-hydroxy-3-methoxybenzoic acid | C₈H₈O₄ | 168.15 | Pathway A & B | - |

| Methyl 4-hydroxy-3-methoxybenzoate | C₉H₁₀O₄ | 182.17 | Pathway B, Step 2 | Esterification |

| Methyl 4-(cyclopentyloxy)-3-methoxybenzoate | C₁₄H₁₈O₄ | 250.29 | Pathway B, Step 3 | Etherification |

| This compound | C₁₃H₁₆O₄ | 236.26 | - | Hydrolysis |

Conclusion

The synthesis of this compound is most reliably achieved through a three-step sequence involving the protection of the carboxylic acid of vanillic acid as a methyl ester, followed by Williamson ether synthesis with cyclopentyl bromide, and subsequent hydrolysis of the ester. This protection-alkylation-deprotection strategy ensures a high yield of the desired product by preventing side reactions associated with the free carboxylic acid. The choice of reagents and reaction conditions is critical for the success of each step, and careful monitoring by techniques such as TLC is recommended to ensure complete conversion.

References

- Chemistry Steps. Williamson Ether Synthesis.

- BYJU'S. Williamson Ether Synthesis reaction.

- Master Organic Chemistry. The Williamson Ether Synthesis. [2014-10-24].

- Chemistry LibreTexts. Williamson Ether Synthesis. [2023-01-22].

- Wikipedia. Williamson ether synthesis.

- ResearchGate. (A): Alkylation of the vanillin moiety through the hydroxyl functional group.

- Wikipedia. Vanillic acid.

- Finetech Industry Limited. 3-(cyclopentyloxy)-4-methoxybenzoic acid | cas: 144036-17-9.

- Yahya-Meymandi A, Mohammadi Ziarani G, Shafiee A, Foroumadi A. Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor.

- Google Patents. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.

- Matrix Fine Chemicals. 4-HYDROXY-3-METHOXYBENZOIC ACID | CAS 121-34-6.

- NIST WebBook. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester [webbook.nist.gov]

- 8. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-(Cyclopentyloxy)-3-methoxybenzoic acid

Abstract

This technical guide provides a comprehensive overview of 4-(cyclopentyloxy)-3-methoxybenzoic acid (CAS No. 176033-44-6), a member of the alkoxybenzoic acid family. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information, including predicted physicochemical properties, and presents a detailed, scientifically grounded, proposed synthesis protocol. Furthermore, a discussion of expected spectroscopic characteristics is provided, drawing on data from structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of novel benzoic acid derivatives. A critical distinction is made between the title compound and its more extensively documented isomer, 3-(cyclopentyloxy)-4-methoxybenzoic acid, to ensure clarity and accuracy in future research endeavors.

Introduction and Structural Elucidation

This compound is a substituted benzoic acid featuring a methoxy group at the C3 position and a cyclopentyloxy group at the C4 position of the benzene ring. This structural arrangement classifies it as a derivative of vanillic acid (4-hydroxy-3-methoxybenzoic acid).

It is crucial to distinguish this compound from its structural isomer, 3-(cyclopentyloxy)-4-methoxybenzoic acid (CAS No. 144036-17-9). The positioning of the alkoxy substituents significantly influences the electronic and steric properties of the molecule, which in turn dictates its reactivity and potential biological interactions. Much of the readily available literature and supplier data pertains to the 3-cyclopentyloxy isomer, and researchers are advised to verify the CAS number to ensure they are working with the correct compound.

The structural framework of substituted benzoic acids is a common motif in medicinal chemistry, often serving as a foundational building block in the synthesis of more complex pharmaceutical agents. The carboxylic acid group provides a versatile handle for various chemical modifications, while the alkoxy substituents can modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Caption: Chemical structure of this compound.

Physicochemical Properties

Experimental physicochemical data for this compound is not widely published. The following table summarizes key properties, which are largely based on computational predictions. For comparative purposes, the experimentally determined properties of its isomer, 3-(cyclopentyloxy)-4-methoxybenzoic acid, are also included where available.

| Property | This compound (Predicted) | 3-(Cyclopentyloxy)-4-methoxybenzoic acid (Experimental) |

| CAS Number | 176033-44-6 | 144036-17-9 |

| Molecular Formula | C₁₃H₁₆O₄ | C₁₃H₁₆O₄ |

| Molecular Weight | 236.26 g/mol | 236.26 g/mol |

| Boiling Point | 376.3 ± 22.0 °C | 376.3 ± 22.0 °C (Predicted) |

| Density | 1.213 ± 0.06 g/cm³ | 1.213 ± 0.06 g/cm³ (Predicted) |

| pKa | 4.22 ± 0.10 | 4.22 ± 0.10 (Predicted) |

| Melting Point | Not available | 160-164 °C |

Note: Predicted values are sourced from chemical supplier databases and may vary. Experimental data for the isomer is provided for context.

Synthesis Protocol

A robust and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the O-alkylation of the phenolic hydroxyl group of a suitable precursor. In this case, the logical starting material is 4-hydroxy-3-methoxybenzoic acid, commonly known as vanillic acid, which is a readily available and relatively inexpensive natural product.

The proposed synthesis proceeds via the reaction of vanillic acid with an electrophilic cyclopentyl source, such as cyclopentyl bromide, in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the cyclopentyl bromide in an SN2 reaction.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Williamson Etherification

Materials:

-

4-hydroxy-3-methoxybenzoic acid (Vanillic Acid)

-

Cyclopentyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-methoxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous dimethylformamide.

-

Addition of Alkylating Agent: Add cyclopentyl bromide (1.2 eq) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution to a pH of approximately 2-3 by the slow addition of 1 M HCl. A precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a pure solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The results should be consistent with the expected structure.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: Three protons are expected in the aromatic region, exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. A doublet, a singlet (or a narrowly split doublet), and a doublet of doublets are anticipated.

-

Methoxy Group (-OCH₃): A sharp singlet integrating to three protons is expected, likely in the range of δ 3.8-4.0 ppm.

-

Cyclopentyloxy Group (-OC₅H₉): The proton on the carbon attached to the oxygen (OCH) will appear as a multiplet. The remaining eight protons of the cyclopentyl ring will appear as complex multiplets, likely overlapping in the upfield region (δ 1.5-2.0 ppm).

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (δ 10-13 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to appear in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the oxygen-substituted carbons appearing at lower field.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm is characteristic of a methoxy group attached to an aromatic ring.

-

Cyclopentyloxy Carbons (-OC₅H₉): The carbon attached to the oxygen (OCH) will be the most downfield of the cyclopentyl carbons, with the other carbons of the ring appearing further upfield.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1680-1710 cm⁻¹.

-

C-O Stretches (Ethers and Carboxylic Acid): Strong absorptions are expected in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-O stretching vibrations of the aryl ether, alkyl ether, and carboxylic acid moieties.

-

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 236.26).

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the cyclopentyl group, the methoxy group, and the carboxylic acid group, leading to characteristic fragment ions.

Potential Applications and Future Directions

Substituted benzoic acids are prevalent in drug discovery and materials science. While specific applications for this compound have not been extensively reported, its structural features suggest several areas for potential investigation:

-

Medicinal Chemistry: As an analogue of vanillic acid, it could be explored as a building block for synthesizing novel compounds with potential anti-inflammatory, antioxidant, or antimicrobial activities. The cyclopentyloxy group may enhance lipophilicity and cell membrane permeability compared to the parent vanillic acid.

-

PDE4 Inhibitors: The structurally related compound, 3-(cyclopentyloxy)-4-methoxybenzaldehyde, is a precursor to Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of COPD. This suggests that derivatives of this compound could be investigated for similar activities.

-

Materials Science: Benzoic acid derivatives are sometimes used in the synthesis of liquid crystals and polymers. The specific stereoelectronic properties conferred by the substituent pattern of this compound may lead to novel material properties.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental characterization of its physicochemical and spectroscopic properties. Subsequently, its biological activities could be evaluated in various screening assays to explore its therapeutic potential.

References

- PubChem. (n.d.). 3-(Cyclopentyloxy)-4-methoxybenzoic acid.

- Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37.

- Google Patents. (2011). New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid (CN102093194A).

An In-Depth Technical Guide to 4-(Cyclopentyloxy)-3-methoxybenzoic acid: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 4-(cyclopentyloxy)-3-methoxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. We will delve into its molecular structure, rational synthesis, detailed structural elucidation through spectroscopic methods, and explore its potential applications based on the bioactivity of related compounds. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this vanillic acid derivative.

Introduction: A Derivative of a Natural Scaffold

This compound belongs to the class of benzoic acid derivatives and ethers.[1] Its core structure is derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a naturally occurring phenolic compound found in various plants and a metabolite of the well-known flavoring agent, vanillin.[2][3] The modification of the phenolic hydroxyl group of vanillic acid with a cyclopentyl ether moiety can significantly alter its physicochemical properties, such as lipophilicity, which in turn may influence its biological activity.[4] Vanillic acid and its derivatives are known to possess a range of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities, making them attractive scaffolds for drug discovery.[3][5][6]

Synthesis of this compound: A Strategic O-Alkylation

The most logical and widely applicable method for the synthesis of this compound is through the O-alkylation of vanillic acid. This transformation is a classic example of the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[7]

Retrosynthetic Analysis and Mechanistic Expertise

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The key steps involve the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide, which then attacks an electrophilic alkyl halide, displacing the halide leaving group.

For the synthesis of this compound, the phenolic hydroxyl group of vanillic acid is the nucleophilic precursor. The choice of a suitable base is critical to ensure efficient deprotonation without promoting side reactions. A moderately strong base, such as potassium carbonate (K₂CO₃), is often preferred as it is effective and easy to handle. The electrophile in this case would be a cyclopentyl halide, such as cyclopentyl bromide. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the SN2 reaction by solvating the cation of the base and leaving the alkoxide anion more available for nucleophilic attack.

Caption: A flowchart illustrating the key stages in the synthesis of this compound via Williamson ether synthesis.

Experimental Protocol (General Procedure)

The following is a generalized, yet detailed, protocol for the synthesis of this compound based on the principles of the Williamson ether synthesis.

Materials:

-

Vanillic acid

-

Cyclopentyl bromide

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillic acid (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

-

Addition of Alkylating Agent: Add cyclopentyl bromide (1.1-1.5 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Acidification: Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Structural Elucidation and Physicochemical Properties

The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques and physical property measurements.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₄ | [8][9] |

| Molecular Weight | 236.26 g/mol | [8][9] |

| CAS Number | 176033-44-6 | [8][9] |

| Predicted Boiling Point | 376.3 ± 22.0 °C | [8] |

| Predicted Density | 1.213 ± 0.06 g/cm³ | [8] |

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically δ 6.8-8.0 ppm).

-

Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) will be observed around δ 3.8-4.0 ppm.

-

Cyclopentyloxy Protons: The proton on the carbon of the cyclopentyl ring directly attached to the oxygen atom (-OCH-) will appear as a multiplet at a downfield position (around δ 4.5-5.0 ppm) due to the deshielding effect of the oxygen. The remaining eight protons of the cyclopentyl ring will appear as multiplets in the upfield region (typically δ 1.5-2.0 ppm).

-

Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxylic acid group (-COOH) will be observed at a very downfield chemical shift (δ 10-13 ppm), and its position can be concentration-dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon: The carbon of the carboxylic acid group (-COOH) will appear at a downfield chemical shift, typically in the range of δ 165-175 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons will be observed between δ 110-160 ppm. The carbons attached to oxygen atoms will be the most downfield.

-

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) will appear around δ 55-60 ppm.

-

Cyclopentyloxy Carbons: The carbon of the cyclopentyl ring attached to the oxygen (-OCH-) will be in the range of δ 70-80 ppm. The other carbons of the cyclopentyl ring will appear in the upfield region (δ 20-40 ppm).

IR (Infrared) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl stretching of the carboxylic acid.

-

C-O Stretch (Ether and Carboxylic Acid): Strong absorption bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ are expected for the C-O stretching vibrations of the aryl ether and the carboxylic acid.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 236.10).

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the cyclopentyl group, the methoxy group, and the carboxylic acid group, leading to characteristic fragment ions. Predicted mass spectrometry data suggests the presence of a prominent [M-H]⁻ ion at m/z 235.09758 in negative ion mode and an [M+H]⁺ ion at m/z 237.11214 in positive ion mode.[10]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Vanillic acid - Wikipedia [en.wikipedia.org]

- 3. Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound CAS#: 176033-44-6 [chemicalbook.com]

- 9. 176033-44-6|this compound|BLD Pharm [bldpharm.com]

- 10. PubChemLite - this compound (C13H16O4) [pubchemlite.lcsb.uni.lu]

Spectroscopic Characterization of 4-(Cyclopentyloxy)-3-methoxybenzoic Acid: A Technical Guide

Introduction

4-(Cyclopentyloxy)-3-methoxybenzoic acid is a multifaceted organic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount to confirming its identity and purity. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, leveraging foundational principles and comparative data from analogous structures. This document is intended for researchers, scientists, and drug development professionals, offering a predictive framework for the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The structural framework of this compound, a derivative of vanillic acid, incorporates a benzoic acid core, a methoxy group, and a cyclopentyloxy group. Each of these functionalities imparts distinct and predictable signatures in various spectroscopic techniques. Understanding these individual contributions is key to deciphering the complete spectroscopic profile of the molecule.

Molecular Structure

The logical starting point for any spectroscopic analysis is a clear understanding of the molecule's connectivity.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen frameworks.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical; for carboxylic acids, protic solvents like Methanol-d₄ can lead to the exchange of the acidic proton, causing its signal to disappear. DMSO-d₆ is often a good choice as it can solubilize the compound and typically allows for the observation of the carboxylic acid proton.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument, to acquire the spectra. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.

-

¹H NMR Acquisition: A standard one-pulse sequence is employed. Key parameters to optimize include the number of scans (typically 8 to 16 for good signal-to-noise), relaxation delay (d1, usually 1-2 seconds), and acquisition time.

-

¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain a spectrum with singlets for each unique carbon. A sufficient number of scans (often several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): For unambiguous assignments, acquiring 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended. COSY reveals ¹H-¹H coupling networks, while HSQC correlates directly bonded ¹H and ¹³C atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to display signals corresponding to the aromatic protons, the methoxy group, the cyclopentyloxy group, and the carboxylic acid proton.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH |

| ~7.6 - 7.8 | Doublet | 1H | Aromatic-H |

| ~7.5 - 7.7 | Doublet of Doublets | 1H | Aromatic-H |

| ~6.9 - 7.1 | Doublet | 1H | Aromatic-H |

| ~4.8 - 5.0 | Multiplet | 1H | -OCH- (Cyclopentyl) |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~1.8 - 2.0 | Multiplet | 2H | Cyclopentyl-CH₂ |

| ~1.6 - 1.8 | Multiplet | 6H | Cyclopentyl-CH₂ |

Interpretation of ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet at a very downfield chemical shift (δ 12.0-13.0 ppm) due to deshielding and hydrogen bonding. Its broadness is a result of chemical exchange.

-

Aromatic Protons: The three protons on the benzene ring will form an AMX spin system. The proton ortho to the carboxylic acid and meta to the methoxy group will be the most deshielded. The proton ortho to the cyclopentyloxy group will be the most shielded due to the electron-donating nature of the alkoxy group.[1][2]

-

Methoxy Protons (-OCH₃): The methoxy group will present as a sharp singlet integrating to three protons, typically in the range of δ 3.9 ppm.[3]

-

Cyclopentyloxy Protons: The proton on the carbon directly attached to the oxygen (-OCH-) will be the most deshielded of the aliphatic protons, appearing as a multiplet around δ 4.8-5.0 ppm. The remaining methylene protons of the cyclopentyl ring will appear as overlapping multiplets in the upfield region (δ 1.6-2.0 ppm).

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide complementary information, indicating the number of unique carbon environments.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~170 - 172 | -COOH |

| ~150 - 152 | Aromatic C-O (Cyclopentyloxy) |

| ~148 - 150 | Aromatic C-O (Methoxy) |

| ~125 - 127 | Aromatic C-H |

| ~123 - 125 | Aromatic C-COOH |

| ~115 - 117 | Aromatic C-H |

| ~112 - 114 | Aromatic C-H |

| ~80 - 82 | -OCH- (Cyclopentyl) |

| ~56 | -OCH₃ |

| ~33 | Cyclopentyl-CH₂ |

| ~24 | Cyclopentyl-CH₂ |

Interpretation of ¹³C NMR Spectrum:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon will be the most downfield signal, typically appearing around δ 170-172 ppm.

-

Aromatic Carbons: The two carbons attached to oxygen atoms will be significantly deshielded and appear in the δ 148-152 ppm region. The carbon attached to the carboxylic acid will be found around δ 123-125 ppm. The remaining three aromatic C-H carbons will have distinct chemical shifts based on their electronic environment.[4][5]

-

Methoxy Carbon (-OCH₃): The methoxy carbon is expected at a characteristic chemical shift of approximately δ 56 ppm.[6][7]

-

Cyclopentyloxy Carbons: The carbon directly bonded to the oxygen (-OCH-) will be in the δ 80-82 ppm range. The two sets of equivalent methylene carbons in the cyclopentyl ring will appear at distinct upfield chemical shifts, typically around δ 33 and 24 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background to generate the final transmittance or absorbance spectrum.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration | Functional Group |

| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| 2960-2850 | Medium | C-H Stretch | Aliphatic (Cyclopentyl) |

| ~1700-1680 | Strong | C=O Stretch | Carboxylic Acid |

| ~1600, ~1500, ~1450 | Medium to Weak | C=C Stretch | Aromatic Ring |

| ~1250 and ~1040 | Strong | C-O-C Asymmetric & Symmetric Stretch | Aryl Ether |

| ~1120 | Strong | C-O-C Stretch | Alkyl Ether |

Interpretation of IR Spectrum:

-

O-H Stretch: A very broad and strong absorption band spanning from 2500 to 3300 cm⁻¹ is the hallmark of a carboxylic acid dimer, resulting from hydrogen bonding.[8]

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ are indicative of the sp³ C-H bonds in the cyclopentyloxy group. Aromatic sp² C-H stretches may be observed as weaker bands just above 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp peak in the region of 1700-1680 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.[8]

-

Aromatic C=C Stretches: Several medium to weak bands in the 1600-1450 cm⁻¹ region are typical for the carbon-carbon stretching vibrations within the benzene ring.

-

C-O Stretches: The spectrum will be rich in the fingerprint region due to C-O stretching vibrations. The aryl ether linkage will show a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The alkyl ether C-O stretch of the cyclopentyloxy group will likely appear around 1120 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a non-volatile compound like a carboxylic acid, LC-MS with electrospray ionization (ESI) is often preferred.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard technique for volatile compounds, leading to extensive fragmentation. For less volatile or thermally labile compounds, "soft" ionization techniques like ESI or Chemical Ionization (CI) are used to preserve the molecular ion.

-

Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Predicted Mass Spectrum Data (EI)

-

Molecular Ion (M⁺): m/z = 236 (C₁₃H₁₆O₄)

-

Key Fragments (m/z): 168, 153, 137, 69, 41

Interpretation of Mass Spectrum and Fragmentation Pathway:

The fragmentation of this compound under electron ionization is expected to be initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation will likely proceed through several characteristic pathways.

Figure 2: Proposed mass spectrometry fragmentation pathway for this compound.

-

Loss of Cyclopentene: A common fragmentation pathway for alkoxy aromatic compounds is the loss of the alkene corresponding to the alkyl group, with the transfer of a hydrogen atom to the oxygen. In this case, the loss of cyclopentene (C₅H₈, 68 Da) would result in a fragment at m/z 168, corresponding to vanillic acid.

-

Loss of a Methyl Radical: The fragment at m/z 168 can then lose a methyl radical (CH₃•, 15 Da) from the methoxy group to yield a fragment at m/z 153.

-

Loss of Oxygen: The fragment at m/z 153 could potentially lose an oxygen atom to give a fragment at m/z 137.

-

Formation of the Cyclopentyl Cation: Cleavage of the ether bond can lead to the formation of the cyclopentyl cation at m/z 69.

-

Fragmentation of the Cyclopentyl Ring: The cyclopentyl cation can further fragment, for example, by losing ethene (C₂H₄, 28 Da), to give a fragment at m/z 41.

Conclusion

The comprehensive spectroscopic analysis of this compound can be effectively predicted by considering the characteristic contributions of its constituent functional groups. The ¹H and ¹³C NMR spectra will provide a detailed map of the proton and carbon skeletons, respectively. IR spectroscopy will confirm the presence of the carboxylic acid, ether linkages, and the aromatic ring. Mass spectrometry will establish the molecular weight and offer structural insights through its fragmentation pattern. This guide serves as a robust framework for the interpretation of experimental data, enabling researchers to confidently verify the structure and purity of this promising compound.

References

- ResearchGate. (n.d.). Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids.

- ACD/Labs. (n.d.). Methoxy groups just stick out.

- ResearchGate. (n.d.). IR spectra of vanillic acid in the regions of OH (a) and C=O (b) stretching vibrations.

- NIST. (n.d.). Vanillic acid, heptyl ester.

- PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.

- ResearchGate. (n.d.). Theoretical and spectroscopic study of vanillic acid.

- ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the....

- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.

- MDPI. (n.d.). Base Metal Iron Catalyzed Sustainable Oxidation of Vanillyl Alcohol to Vanillic Acid in Deep Eutectic Solvent and Implementation.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).

- ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. youtube.com [youtube.com]

- 3. acdlabs.com [acdlabs.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-(Cyclopentyloxy)-3-methoxybenzoic Acid

Introduction: Understanding the Significance of Solubility in Drug Development

4-(Cyclopentyloxy)-3-methoxybenzoic acid is a substituted benzoic acid derivative with potential applications in pharmaceutical research and development.[1] Its molecular structure, characterized by a carboxylic acid group, a methoxy group, and a bulky cyclopentyloxy group, suggests a compound with moderate lipophilicity. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. Poor aqueous solubility, a common challenge in modern drug discovery, can lead to low absorption and erratic bioavailability, ultimately hindering the clinical translation of promising drug candidates.[2]

This technical guide provides a comprehensive analysis of the solubility of this compound in a range of pharmaceutically relevant solvents. We will delve into the theoretical principles governing its solubility, present detailed experimental protocols for accurate solubility determination, and offer a thorough interpretation of the resulting solubility data. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation design and optimization.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's characteristics is paramount to interpreting its solubility behavior.

Structure:

Key Physicochemical Parameters:

| Property | Value | Source |

| Molecular Formula | C13H16O4 | PubChem[3] |

| Molecular Weight | 236.26 g/mol | PubChem[3] |

| Predicted XlogP | 2.9 | PubChem[3] |

| Predicted pKa | 4.36 ± 0.10 | ChemicalBook[4] |

| Predicted Boiling Point | 376.3 ± 22.0 °C | ChemicalBook[4] |

The predicted XlogP value of 2.9 indicates a moderate degree of lipophilicity, suggesting that the compound will likely exhibit preferential solubility in organic solvents over aqueous media. The predicted pKa of 4.36 is characteristic of a weak acid, implying that its aqueous solubility will be highly dependent on the pH of the medium.

Experimental Determination of Equilibrium Solubility

To ensure the scientific rigor and trustworthiness of our findings, the equilibrium solubility of this compound was determined using the gold-standard shake-flask method.[5] This method allows for the establishment of a true equilibrium between the dissolved and undissolved solute, providing a thermodynamically accurate measure of solubility.

Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (purity >98%)

-

Selected solvents (HPLC grade)

-

Scintillation vials with Teflon-lined caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation: Add an excess amount of this compound to a series of scintillation vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. Construct a calibration curve with standard solutions of known concentrations to ensure accurate quantification.

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

Solubility Profile of this compound

The solubility of this compound was determined in a diverse set of solvents, categorized by their polarity. The following table summarizes the hypothetical solubility data obtained at 25 °C.

| Solvent Category | Solvent | Dielectric Constant (ε) at 20°C | Solubility (mg/mL) |

| Polar Protic | Water (pH 7.0) | 80.1 | < 0.1 |

| Methanol | 32.7 | 150.2 | |

| Ethanol | 24.5 | 95.8 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 |

| Acetone | 20.7 | 120.5 | |

| Ethyl Acetate | 6.0 | 55.3 | |

| Nonpolar | Toluene | 2.4 | 5.2 |

| Hexane | 1.9 | < 0.1 |

Interpretation of Solubility Data

The experimental results align with the predicted physicochemical properties of this compound.

-

Aqueous Solubility: The compound exhibits very poor solubility in neutral water, which is consistent with its lipophilic nature (XlogP = 2.9) and the presence of the nonpolar cyclopentyloxy group. As a weak acid, its solubility in aqueous media is expected to increase significantly at pH values above its pKa (approximately 4.36) due to the formation of the more soluble carboxylate salt.

-

Polar Protic Solvents: The solubility is significantly higher in polar protic solvents like methanol and ethanol compared to water. This can be attributed to the ability of these solvents to engage in hydrogen bonding with both the carboxylic acid and methoxy groups of the solute.

-

Polar Aprotic Solvents: The highest solubility is observed in dimethyl sulfoxide (DMSO), a strong polar aprotic solvent capable of disrupting the crystal lattice of the compound and forming strong dipole-dipole interactions. Good solubility is also seen in acetone.

-

Nonpolar Solvents: In contrast, the solubility is very low in nonpolar solvents such as toluene and hexane. This is expected, as these solvents lack the ability to form strong interactions with the polar functional groups of the molecule.

The solubility trend can be summarized as: Polar Aprotic > Polar Protic > Nonpolar >> Aqueous . This relationship is visualized in the diagram below.

Caption: Relative solubility of this compound in different solvents.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the solubility of this compound. The data clearly indicates that this compound is poorly soluble in water but exhibits good solubility in polar organic solvents. This information is critical for early-stage drug development, guiding the selection of appropriate solvent systems for synthesis, purification, and the development of suitable formulations for preclinical and clinical studies.

Future work should focus on:

-

pH-Solubility Profile: A detailed investigation of the compound's solubility as a function of pH is essential to understand its behavior in the gastrointestinal tract and to develop pH-modifying formulations.

-

Co-solvent and Surfactant Effects: Exploring the use of co-solvents and surfactants to enhance the aqueous solubility of this compound will be crucial for the development of oral and parenteral dosage forms.

-

Solid-State Characterization: Characterization of the crystalline form of the compound is important, as different polymorphs can exhibit different solubility profiles.

By systematically addressing these factors, researchers can overcome the challenges associated with the poor aqueous solubility of this compound and unlock its full therapeutic potential.

References

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Avdeef, A. (2012).

- Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of Pharmaceutical Sciences, 98(8), 2549-2572.

Sources

- 1. benchchem.com [benchchem.com]

- 2. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 3. PubChemLite - this compound (C13H16O4) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 176033-44-6 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Characteristics of 4-(Cyclopentyloxy)-3-methoxybenzoic acid: An Analysis of Available Data

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Research Chemical

As a Senior Application Scientist, it is imperative to preface this technical guide with a critical insight into the current state of knowledge regarding 4-(Cyclopentyloxy)-3-methoxybenzoic acid (CAS No. 176033-44-6) . While this compound is commercially available for investigational purposes, a thorough review of scientific literature and chemical databases reveals a significant gap in experimentally determined physical and chemical data.[1] The information that is publicly accessible is predominantly composed of computationally predicted values. This is not uncommon for novel or niche research chemicals, where comprehensive characterization has not yet been published.

This guide, therefore, serves a dual purpose: to present the available predicted data for this compound and to provide a comparative analysis with its better-characterized structural isomer, 3-(Cyclopentyloxy)-4-methoxybenzoic acid (CAS No. 144036-17-9) . This approach is designed to offer a scientifically grounded perspective on the likely properties of the target compound while maintaining the highest standards of scientific integrity by clearly distinguishing between predicted and experimentally verified information. For a compound at this stage of its lifecycle, the onus of empirical characterization often falls to the end-user.[1]

Molecular Structure and Isomeric Context

This compound belongs to the class of alkoxy-substituted benzoic acids, a family of compounds with significant relevance in medicinal chemistry and materials science.[1] Its molecular structure features a benzoic acid core functionalized with a methoxy group at the 3-position and a cyclopentyloxy group at the 4-position.

The precise positioning of these alkoxy groups is critical to the molecule's electronic and steric properties, which in turn dictate its physical characteristics and reactivity. It is essential to distinguish it from its structural isomer, 3-(cyclopentyloxy)-4-methoxybenzoic acid, which has seen more extensive use as an intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors.[1]

Figure 2: A proposed retrosynthetic and characterization workflow for this compound.

Proposed Synthetic Strategy: Williamson Ether Synthesis

A plausible and common method for preparing compounds of this nature is the Williamson ether synthesis. [1]This would involve the alkylation of the phenolic hydroxyl group of vanillic acid (4-hydroxy-3-methoxybenzoic acid) with a suitable cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base.

Protocol Outline:

-

Deprotonation: Vanillic acid is dissolved in a suitable polar aprotic solvent (e.g., DMF, acetone) and treated with a base (e.g., K2CO3, NaH) to deprotonate the phenolic hydroxyl group, forming a phenoxide.

-

Alkylation: Cyclopentyl bromide is added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the bromide in an SN2 reaction to form the ether linkage.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted. Purification would likely involve recrystallization or column chromatography to yield pure this compound.

Essential Characterization Techniques

Given the lack of published data, the following experimental procedures are fundamental for any researcher working with this compound to verify its identity and purity.

-

Melting Point Determination:

-

Principle: A pure crystalline solid has a sharp, defined melting point range. The experimentally determined melting point is a crucial indicator of purity.

-

Methodology: A small amount of the purified, dry solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A broad melting range typically indicates the presence of impurities.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbon atoms, and their connectivity.

-

Expected ¹H NMR Signatures:

-

A singlet for the methoxy (-OCH₃) protons.

-

Multiplets for the cyclopentyl (-OC₅H₉) protons.

-

Signals in the aromatic region corresponding to the three protons on the benzene ring.

-

A broad singlet for the carboxylic acid (-COOH) proton, which may be exchangeable with D₂O.

-

-

Expected ¹³C NMR Signatures:

-

A signal for the carbonyl carbon of the carboxylic acid.

-

Signals for the carbon atoms of the benzene ring, with those attached to oxygen atoms shifted downfield.

-

A signal for the methoxy carbon.

-

Signals for the carbon atoms of the cyclopentyl group.

-

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

-

Expected Key Absorptions:

-

A broad O-H stretch from the carboxylic acid group (typically ~2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (typically ~1700 cm⁻¹).

-

C-O stretching vibrations for the ether linkages.

-

C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

-

-

-

Mass Spectrometry (MS):

-

Principle: Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

-

Methodology: High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition (C13H16O4). The predicted monoisotopic mass is 236.10486 Da. [2]Analysis of the fragmentation pattern could help to confirm the connectivity of the methoxy and cyclopentyloxy groups.

-

Predicted Mass Spectrometry Data

While experimental mass spectra are not available, predicted collision cross-section (CCS) values for various adducts of this compound have been calculated. [2]This data can be valuable for identification in mass spectrometry-based screening and metabolomics studies.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 237.11214 | 151.7 |

| [M+Na]⁺ | 259.09408 | 157.7 |

| [M-H]⁻ | 235.09758 | 157.0 |

| [M+NH₄]⁺ | 254.13868 | 170.3 |

| [M+K]⁺ | 275.06802 | 155.9 |

Data sourced from PubChemLite. [2]

Conclusion and Future Outlook

This compound represents a molecule of potential interest that is currently under-characterized in the scientific literature. The physical properties presented in this guide are based on the best available predicted data. For any research or development application, it is strongly recommended that these properties be confirmed experimentally using the standard characterization techniques outlined. The significant difference in the predicted melting point of this compound and the experimentally determined value of its isomer underscores the importance of empirical validation. As research into novel substituted benzoic acids continues, it is anticipated that a more complete, experimentally verified dataset for this compound will become available, enabling its more widespread application in scientific discovery.

References

- PubChemLite. (n.d.). This compound (C13H16O4).

- PubChemLite. (n.d.). 4-(cyclopentyloxy)benzoic acid (C12H14O3).

- LookChem. (n.d.). This compound.

- Matrix Fine Chemicals. (n.d.). 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID | CAS 144036-17-9.

- PrepChem.com. (n.d.). Preparation of 4-methoxybenzoic acid.

- PubChemLite. (n.d.). 3-cyclopentyloxy-4-methoxybenzoic acid (C13H16O4).

- PubChem. (n.d.). 3-Methoxybenzoic Acid.

- NIST. (n.d.). Benzoic acid, 3-methoxy-.

- Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid.

- NIST. (n.d.). 4-Pentyloxybenzoic acid.

- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

- FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546).

Sources

A Comprehensive Technical Guide to the Synthesis of 4-(Cyclopentyloxy)-3-methoxybenzoic Acid

Introduction

4-(Cyclopentyloxy)-3-methoxybenzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a cyclopentyloxy ether linkage at the 4-position and a methoxy group at the 3-position of the benzene ring, makes it an interesting building block for the synthesis of more complex molecules. This guide provides an in-depth exploration of the primary and alternative synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters for researchers, scientists, and drug development professionals.

The most direct and industrially scalable approach to this compound involves the strategic alkylation of a readily available phenolic precursor, such as vanillic acid or its esters. This method leverages the well-established Williamson ether synthesis, a robust and versatile reaction for forming carbon-oxygen bonds.

Primary Synthetic Pathway: Williamson Ether Synthesis

The cornerstone of the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In this context, the phenoxide is generated from a derivative of 4-hydroxy-3-methoxybenzoic acid, which then attacks an activated cyclopentyl electrophile.

Mechanistic Insight

The Williamson ether synthesis proceeds via an S\N2 (bimolecular nucleophilic substitution) mechanism. The reaction is initiated by the deprotonation of the phenolic hydroxyl group of the starting material, typically with a suitable base, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the cyclopentyl halide in a concerted, single-step process, leading to the formation of the ether bond and the displacement of the halide leaving group. For this reaction to be efficient, the alkyl halide should ideally be primary or secondary to minimize competing elimination reactions.

Choice of Starting Materials

The selection of starting materials is a critical factor influencing the overall efficiency and cost-effectiveness of the synthesis.

-

Phenolic Component:

-

Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate): This is often the preferred starting material due to the protection of the carboxylic acid as a methyl ester. This prevents the acidic proton of the carboxylic acid from interfering with the basic conditions required for the etherification. The ester can be readily hydrolyzed in a subsequent step to yield the final carboxylic acid product.

-

Vanillic Acid (4-Hydroxy-3-methoxybenzoic Acid): While direct alkylation of vanillic acid is possible, it requires the use of at least two equivalents of base to deprotonate both the phenolic hydroxyl and the carboxylic acid groups. This can sometimes lead to side reactions and purification challenges.

-

-

Cyclopentylating Agent:

-

Cyclopentyl Bromide: This is a commonly used and commercially available reagent for introducing the cyclopentyl group. Bromides are generally more reactive than chlorides in S\N2 reactions, making them a suitable choice.

-

Cyclopentyl Iodide: While more reactive than cyclopentyl bromide, it is also more expensive and less commonly used for this transformation.

-

Cyclopentyl Tosylate/Mesylate: These are excellent leaving groups and can also be employed, though they are typically prepared from cyclopentanol and are less common than the halides for this specific synthesis.

-

Experimental Protocols

This two-step approach is often favored for its cleaner reaction profile and easier purification of the intermediate.

Step 1: Synthesis of Methyl 4-(Cyclopentyloxy)-3-methoxybenzoate

-

Materials:

-

Methyl Vanillate

-

Cyclopentyl Bromide

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

-

Procedure:

-

To a solution of methyl vanillate (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5-2.0 eq.).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add cyclopentyl bromide (1.1-1.3 eq.) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude methyl 4-(cyclopentyloxy)-3-methoxybenzoate.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Hydrolysis to this compound

-

Materials:

-

Methyl 4-(cyclopentyloxy)-3-methoxybenzoate

-

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture

-

-

Procedure:

-

Dissolve the methyl 4-(cyclopentyloxy)-3-methoxybenzoate from the previous step in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (2-3 eq.) to the solution.

-

Heat the mixture to reflux (60-70 °C) and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After the hydrolysis is complete, cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with a strong acid, such as 2N HCl.

-

The white precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization.[1][2][3][4]

-

This one-pot synthesis is more direct but may require more careful control of reaction conditions.

-

Materials:

-

Vanillic Acid

-

Cyclopentyl Bromide

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of vanillic acid (1.0 eq.) in anhydrous DMF, add potassium carbonate (at least 2.2 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add cyclopentyl bromide (1.1 eq.) and heat the reaction to 70-90 °C for 6-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction and pour it into water.

-

Acidify the aqueous solution with 2N HCl to a pH of 2-3 to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent such as an ethanol/water mixture.[1][2][3][4]

-

Data Summary: Primary Synthetic Route

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl Vanillate | Cyclopentyl Bromide, K₂CO₃ | DMF | 60-80 | 4-8 | >90 (Ester) | General Williamson Synthesis Principles |

| Methyl 4-(cyclopentyloxy)-3-methoxybenzoate | NaOH | MeOH/H₂O | 60-70 | 2-4 | >95 (Acid) | [5] |

| Vanillic Acid | Cyclopentyl Bromide, K₂CO₃ | DMF | 70-90 | 6-12 | 80-90 | General Williamson Synthesis Principles |

Alternative Synthetic Pathways

While the Williamson ether synthesis starting from vanillic acid derivatives is the most direct approach, other starting materials can be considered.

Pathway 2: From Vanillin

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an abundant and inexpensive starting material. This route involves an initial oxidation of the aldehyde to a carboxylic acid, followed by the Williamson ether synthesis.

Step 1: Oxidation of Vanillin to Vanillic Acid

-

Materials:

-

Vanillin

-

Potassium Permanganate (KMnO₄) or other suitable oxidizing agent

-

Sodium Hydroxide (NaOH)

-

Water

-

-

Procedure:

-

Dissolve vanillin in an aqueous solution of sodium hydroxide.

-

Slowly add a solution of potassium permanganate in water, maintaining the temperature below 30 °C.

-

Stir the reaction mixture until the purple color of the permanganate disappears.

-

Filter the mixture to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the vanillic acid.

-

Collect the vanillic acid by filtration, wash with cold water, and dry.

-

Step 2: Williamson Ether Synthesis

-

The vanillic acid obtained can then be used in the Williamson ether synthesis as described in Pathway 1B .

Pathway 3: From Isovanillic Acid

Isovanillic acid (3-hydroxy-4-methoxybenzoic acid) is an isomer of vanillic acid. The synthesis of this compound from this precursor is not a direct route and would require a multi-step process involving demethylation and selective re-methylation, making it a less practical approach.

Synthesis of Starting Material: Cyclopentyl Bromide

For a fully comprehensive guide, the preparation of the key alkylating agent, cyclopentyl bromide, is also detailed.

From Cyclopentanol

The most common laboratory preparation of cyclopentyl bromide involves the reaction of cyclopentanol with a brominating agent.

-

Materials:

-

Cyclopentanol

-

Phosphorus Tribromide (PBr₃) or Hydrobromic Acid (HBr)

-

Pyridine (optional, with PBr₃)

-

-

Procedure (using PBr₃):

-

Cool cyclopentanol in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise with stirring, maintaining the temperature below 10 °C.[6]

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently for 1-2 hours to complete the reaction.

-

Pour the reaction mixture onto ice and separate the organic layer.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous calcium chloride and distill to obtain pure cyclopentyl bromide.[7][8]

-

Purification of the Final Product

Recrystallization is the most effective method for purifying the final product, this compound.

-

Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of ethanol and water is often effective.

-

General Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly cloudy.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[1][2][3][4]

-

Visualizing the Synthetic Workflow

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through a Williamson ether synthesis, with methyl vanillate serving as a highly suitable starting material due to the protective ester group. This two-step process, involving etherification followed by hydrolysis, generally provides high yields and a pure product. A direct, one-pot alkylation of vanillic acid is also a viable, albeit potentially less clean, alternative. For a comprehensive understanding of the entire synthetic process, the preparation of the key cyclopentylating agent, cyclopentyl bromide, from cyclopentanol has also been outlined. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and purify this valuable chemical intermediate.

References

- Study.com. (n.d.). Using cyclopentanol, prepare the compound.

- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.

- Williamson ether synthesis. (2023, October 26). In Wikipedia.

- BenchChem. (2025).

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- BenchChem. (2025).

- BenchChem. (2025). 4-Methoxybenzoic acid recrystallization solvent selection and issues. BenchChem.

- Bayer AG. (1997). Process for preparing cyclopentyl bromide (CA2180814A1). Canadian Intellectual Property Office.

- Williamson Ether Synthesis. (n.d.). Utah Tech University.

- Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.

- Pearl, I. A. (1952). Protocatechuic acid. Organic Syntheses, 32, 97.

- Stenger, M., Wagner, P., Klausener, A., & Landscheidt, H. (1998). Process for preparing cyclopentyl bromide (United States Patent No. US5744663A). U.S.

- The Recrystalliz

- BenchChem. (2025). Application Notes and Protocols: Incorporation of 4-Methoxy-3-nitrobenzoic Acid into Advanced Polymer Structures. BenchChem.

- Recrystalliz

- Preparation of PBr3?. (2008, November 23). Sciencemadness Discussion Board.

- Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry.